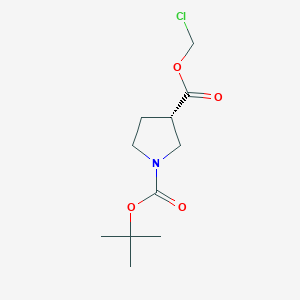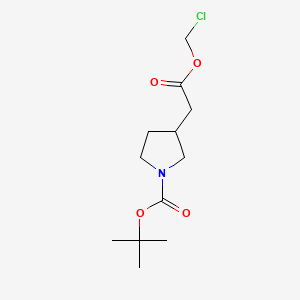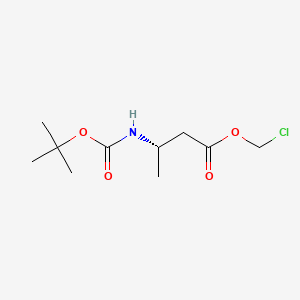
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is an organic compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Butanoate Ester: The protected amino acid is then esterified using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst like sulfuric acid.
Introduction of the Chloromethyl Group: The final step involves the chloromethylation of the ester. This can be achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of peptides and other amino acid derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine. This versatility allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar structure but with a methyl group instead of a chloromethyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Features a phenyl group and a hydroxyl group, offering different reactivity and applications.
Uniqueness
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of a chloromethyl group and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNDWHIFKCLMQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
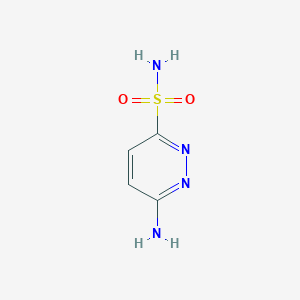
![[(2-Methoxyanilino)-methylsulfanylmethylidene]-(2-methoxyphenyl)azanium;iodide](/img/structure/B8052220.png)
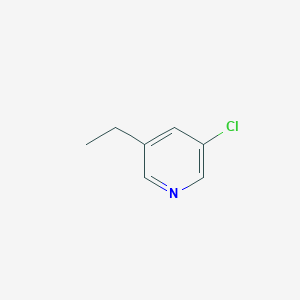
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
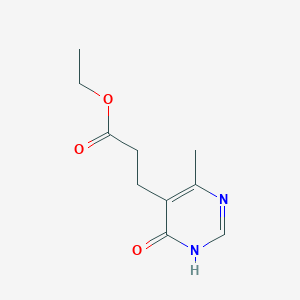
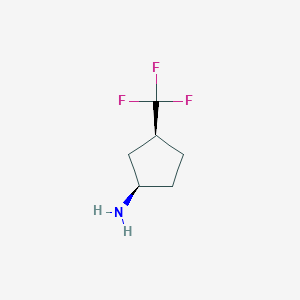

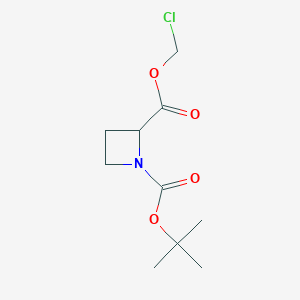
![tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
![CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE](/img/structure/B8052278.png)
